7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
7-(3-Chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound featuring a triazinopurine core substituted with methyl groups and a 3-chlorobenzyl moiety. The compound’s molecular formula is inferred as C₁₇H₁₇ClN₆O₂ (based on positional isomerism with ), with an estimated average mass of 372.813 Da and a monoisotopic mass of 372.110 Da . The 3-chlorobenzyl group distinguishes it from analogs with ortho- or para-substituted chlorinated aromatic rings, which may influence steric, electronic, and pharmacokinetic profiles.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-5-4-6-12(18)7-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXXPEXKXZQVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features a complex structure that includes a triazino-purine core with a chlorobenzyl substituent. Its molecular formula is .
Antiproliferative Activity
Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against melanoma and colorectal adenocarcinoma cell lines.
- Results : It exhibited moderate growth inhibition at concentrations around 10 µM. Notably, derivatives with chlorobenzyl groups showed enhanced activity compared to unsubstituted variants .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Thymidine Phosphorylase : This enzyme plays a crucial role in angiogenesis and tumor growth. The compound has been shown to inhibit thymidine phosphorylase effectively, thereby reducing neovascularization associated with tumor growth .
- Cytotoxicity Studies : Cytotoxicity assays indicated that the compound has significant effects on cancerous cells while demonstrating lower toxicity towards normal cells.
Study 1: Antiproliferative Effects
A study published in MDPI evaluated various purine derivatives, including our compound of interest. The results indicated that:
- Compound 7e (with the chlorobenzyl moiety) showed a GI50 value of 44 nM against colorectal adenocarcinoma cells, outperforming other tested compounds in the series .
- The study concluded that structural modifications significantly impact biological activity.
Study 2: Inhibition of Angiogenesis
Research highlighted the role of the compound in inhibiting angiogenesis:
- Thymidine Phosphorylase Inhibition : The compound was identified as a potent inhibitor of this enzyme, which is crucial for angiogenesis in tumors. This inhibition was linked to reduced tumor growth in experimental models .
Comparative Analysis
The following table summarizes the biological activity of several derivatives compared to this compound:
| Compound | GI50 (nM) | Thymidine Phosphorylase Inhibition | Notes |
|---|---|---|---|
| 7-(3-chlorobenzyl) | 44 | Yes | Most effective against COLO201 |
| Unsubstituted | >100 | No | Significantly less active |
| Other derivatives | Varies | Yes/No | Dependent on specific structural features |
Scientific Research Applications
Overview
The compound 7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that can be harnessed in drug development and therapeutic applications.
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
- Synthesis and Testing: Research has demonstrated that modifications of triazine derivatives can lead to enhanced anticancer activity through the induction of apoptosis in cancer cells .
- Case Study: A derivative of this compound was tested against various cancer cell lines showing promising results in inhibiting cell growth and inducing cell death .
2. Antibacterial Properties:
The compound exhibits potential antibacterial activity. Research into related triazine derivatives has shown efficacy against a range of bacterial strains:
- In Vitro Studies: Compounds with similar structural features were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability .
- Mechanism: The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or function .
3. Anti-inflammatory Effects:
There is emerging evidence that compounds containing triazine moieties possess anti-inflammatory properties:
- Research Findings: Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
- Clinical Relevance: This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Triazine Ring | Anticancer | Enhances apoptosis in cancer cells |
| Chlorobenzyl Group | Antibacterial | Increases potency against bacterial strains |
| Methyl Substituents | Anti-inflammatory | Modulates inflammatory pathways |
Comparison with Similar Compounds
Chlorinated Aromatic Substitution
- Target vs. 2-Chlorobenzyl Analog (): The target’s 3-chlorobenzyl group may exhibit enhanced lipophilicity compared to the ortho-substituted analog due to reduced steric hindrance in the meta position. This could improve membrane permeability and target binding in biological systems .
- Target vs. The isopropyl group in may further increase steric bulk, affecting solubility and metabolic stability .
Methyl Group Variations
- Target vs. Tetramethyl Analog (): The absence of a chlorinated aromatic ring in simplifies the structure, reducing molecular weight by ~110 Da. This likely decreases hydrophobicity and may limit target affinity but improve aqueous solubility .
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
Metabolic Stability: The 3-chlorobenzyl group in the target compound may resist oxidative metabolism better than the 2-chloro isomer due to reduced electron-withdrawing effects at the meta position .
Binding Affinity: The benzyl group’s flexibility (vs. ’s rigid phenyl) could allow better accommodation in hydrophobic binding pockets.
Q & A
Q. How can researchers address reproducibility challenges in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
